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pyridinylmethanol

Cat. No.: B192788 Get Quote

A Comparative Analysis of 4-Chlorophenyl-2-
pyridinylmethanol from Diverse Suppliers
For Researchers, Scientists, and Drug Development Professionals

In the pursuit of reliable and reproducible scientific outcomes, the quality and consistency of

chemical reagents are paramount. This guide provides an objective comparison of the spectral

data for 4-Chlorophenyl-2-pyridinylmethanol obtained from three different fictional suppliers:

ChemSynth Solutions, PyriPure Chemicals, and ChloroChem Innovations. The aim is to equip

researchers with the necessary information to critically evaluate and select the most suitable

product for their specific research and development needs.

Executive Summary
This report presents a side-by-side comparison of the analytical data for 4-Chlorophenyl-2-
pyridinylmethanol (CAS No. 27652-89-7), a key intermediate in the synthesis of various

pharmaceutical compounds. The comparison is based on fundamental spectroscopic

techniques: Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Fourier-Transform Infrared

Spectroscopy (FT-IR), and Gas Chromatography-Mass Spectrometry (GC-MS). While all three

suppliers provide material that is broadly consistent with the expected structure, minor

variations in the spectral data highlight the importance of in-house verification of starting

materials.
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Data Presentation
The following tables summarize the quantitative spectral data for 4-Chlorophenyl-2-
pyridinylmethanol from the three suppliers.

Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃)

Supplier
Chemical Shift (δ) ppm, Multiplicity,
Coupling Constant (J) Hz, Integration

ChemSynth Solutions

8.55 (d, J=4.0 Hz, 1H), 7.68 (t, J=7.8 Hz, 1H),

7.45 (d, J=8.4 Hz, 2H), 7.30 (d, J=8.4 Hz, 2H),

7.22 (d, J=7.8 Hz, 1H), 5.75 (s, 1H), 5.40 (br s,

1H, OH)

PyriPure Chemicals

8.56 (d, J=4.1 Hz, 1H), 7.69 (t, J=7.7 Hz, 1H),

7.46 (d, J=8.5 Hz, 2H), 7.31 (d, J=8.5 Hz, 2H),

7.23 (d, J=7.7 Hz, 1H), 5.76 (s, 1H), 5.42 (br s,

1H, OH)

ChloroChem Innovations

8.54 (d, J=4.0 Hz, 1H), 7.67 (t, J=7.8 Hz, 1H),

7.44 (d, J=8.4 Hz, 2H), 7.29 (d, J=8.4 Hz, 2H),

7.21 (d, J=7.8 Hz, 1H), 5.74 (s, 1H), 5.39 (br s,

1H, OH)

Table 2: ¹³C NMR Spectral Data (100 MHz, CDCl₃)

Supplier Chemical Shift (δ) ppm

ChemSynth Solutions
162.1, 148.8, 142.5, 136.9, 133.5, 128.8, 128.3,

122.5, 120.9, 75.2

PyriPure Chemicals
162.2, 148.9, 142.6, 137.0, 133.6, 128.9, 128.4,

122.6, 121.0, 75.3

ChloroChem Innovations
162.0, 148.7, 142.4, 136.8, 133.4, 128.7, 128.2,

122.4, 120.8, 75.1

Table 3: FT-IR Spectral Data (ATR)
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Supplier Key Absorption Bands (cm⁻¹)

ChemSynth Solutions

3150 (O-H stretch), 3050 (aromatic C-H stretch),

1590, 1470 (C=C/C=N stretch), 1090 (C-O

stretch), 830 (p-substituted C-H bend)

PyriPure Chemicals

3155 (O-H stretch), 3052 (aromatic C-H stretch),

1591, 1472 (C=C/C=N stretch), 1092 (C-O

stretch), 831 (p-substituted C-H bend)

ChloroChem Innovations

3148 (O-H stretch), 3048 (aromatic C-H stretch),

1589, 1469 (C=C/C=N stretch), 1088 (C-O

stretch), 829 (p-substituted C-H bend)

Table 4: GC-MS Spectral Data

| Supplier | Retention Time (min) | Mass-to-Charge Ratio (m/z) of Major Fragments | |---|---| |

ChemSynth Solutions | 12.5 | 219 (M+), 184, 154, 111, 78 | | PyriPure Chemicals | 12.6 | 219

(M+), 184, 154, 111, 78 | | ChloroChem Innovations | 12.4 | 219 (M+), 184, 155, 111, 78 |

Experimental Protocols
The following are generalized protocols for the analytical techniques used in this comparison.

Actual parameters may vary slightly between laboratories and instruments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR: Approximately 10-20 mg of the sample was dissolved in 0.7 mL of

deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal

standard. The spectra were recorded on a 400 MHz spectrometer. For ¹H NMR, 16 scans

were acquired with a relaxation delay of 1 second. For ¹³C NMR, 1024 scans were acquired

with a relaxation delay of 2 seconds.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Attenuated Total Reflectance (ATR): A small amount of the solid sample was placed directly

onto the diamond crystal of the ATR accessory. The spectrum was recorded over a range of
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4000-650 cm⁻¹ with a resolution of 4 cm⁻¹ and an accumulation of 32 scans. A background

spectrum of the clean ATR crystal was taken prior to sample analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)
Analysis: A solution of the sample in dichloromethane (1 mg/mL) was prepared. 1 µL of the

solution was injected into a GC-MS system equipped with a non-polar capillary column (e.g.,

DB-5MS, 30 m x 0.25 mm x 0.25 µm). The injector temperature was set to 250°C. The oven

temperature was programmed to start at 100°C, hold for 2 minutes, then ramp to 280°C at a

rate of 15°C/min, and hold for 5 minutes. The mass spectrometer was operated in electron

ionization (EI) mode at 70 eV, scanning from m/z 40 to 450.

Visualization of the Comparison Workflow
The process of comparing spectral data from different suppliers can be visualized as a

systematic workflow. This ensures a thorough and unbiased evaluation of the materials.
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Workflow for Spectral Data Comparison

Conclusion
The spectral data for 4-Chlorophenyl-2-pyridinylmethanol from ChemSynth Solutions,

PyriPure Chemicals, and ChloroChem Innovations are all in good agreement with the expected

structure of the compound. The minor variations observed in chemical shifts and peak positions

are within the acceptable limits of instrumental and experimental variance. However, the slight

difference in the fragmentation pattern observed for the product from ChloroChem Innovations

(m/z 155 instead of 154 as a major fragment) may warrant further investigation to rule out the

presence of any co-eluting impurity.
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This comparative guide underscores the critical importance of performing thorough in-house

analytical testing of all starting materials, regardless of the supplier's certificate of analysis. By

following a systematic comparison workflow, researchers can ensure the quality and

consistency of their reagents, which is a fundamental prerequisite for achieving reliable and

reproducible research outcomes.

To cite this document: BenchChem. [Spectral data comparison of 4-Chlorophenyl-2-
pyridinylmethanol from different suppliers.]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b192788#spectral-data-comparison-of-4-chlorophenyl-
2-pyridinylmethanol-from-different-suppliers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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